molecular formula C6H3Br2FO2S B1316075 Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate CAS No. 395664-58-1

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

Cat. No.: B1316075
CAS No.: 395664-58-1
M. Wt: 317.96 g/mol
InChI Key: CUZHIRPKCADYDJ-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and medicinal chemistry. This particular compound is characterized by the presence of two bromine atoms, one fluorine atom, and a carboxylate ester group attached to the thiophene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate typically involves the bromination and fluorination of thiophene derivatives followed by esterification. One common synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Major Products Formed:

Scientific Research Applications

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity by forming halogen bonds and other non-covalent interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with molecular targets .

Comparison with Similar Compounds

    Methyl 4,5-dibromo-2-thiophenecarboxylate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    Methyl 3-fluoro-2-thiophenecarboxylate: Lacks the bromine atoms, leading to different substitution patterns and biological activities.

    Methyl 4,5-dichloro-3-fluorothiophene-2-carboxylate:

Uniqueness: Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate is unique due to the combination of bromine, fluorine, and ester functional groups on the thiophene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZHIRPKCADYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573779
Record name Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395664-58-1
Record name 2-Thiophenecarboxylic acid, 4,5-dibromo-3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=395664-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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